molecular formula C19H16F3N3O2S2 B3013010 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034470-99-8

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B3013010
CAS No.: 2034470-99-8
M. Wt: 439.47
InChI Key: VLIZXCHMTGVYHP-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16F3N3O2S2 and its molecular weight is 439.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Methods and Mechanisms : Advanced synthetic methods have been developed for the construction of complex molecules involving benzo[d]thiazole derivatives. These methods include hypervalent iodine-promoted regioselective oxidative C–H functionalization for synthesizing biologically potent molecules (Mariappan et al., 2016) and palladium-catalyzed carbonylative multicomponent synthesis, demonstrating the versatility of these synthetic approaches in accessing functionalized benzimidazothiazoles (Veltri et al., 2016).

  • Structural Elucidation and Optimization : Detailed structural analysis through techniques such as X-ray diffraction has been employed to confirm the molecular geometry of benzo[d]thiazole derivatives, providing a foundation for further synthetic and application-oriented studies (Inkaya, 2018).

Biological Activities and Applications

  • Antibacterial and Antimycobacterial Activity : Research has demonstrated that certain benzo[d]thiazole derivatives exhibit significant antibacterial and antimycobacterial activities, highlighting their potential as therapeutic agents (Belveren et al., 2017).

  • Antioxidant Activity : Studies have also explored the antioxidant potential of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, emphasizing the environmental benefits of water as a solvent in their synthesis (Bonacorso et al., 2016).

  • Antitumor Activity : Novel chromenones bearing the benzothiazole moiety have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, indicating their promising potential as anticancer agents (El-Helw et al., 2019).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S2/c20-19(21,22)12-5-7-23-16(9-12)27-13-6-8-25(10-13)17(26)11-28-18-24-14-3-1-2-4-15(14)29-18/h1-5,7,9,13H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZXCHMTGVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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